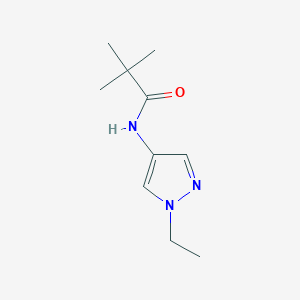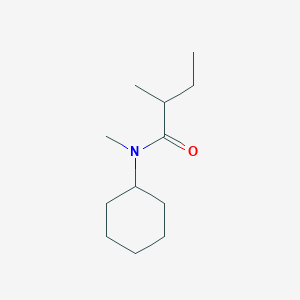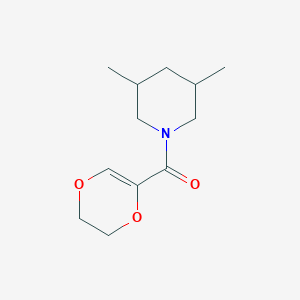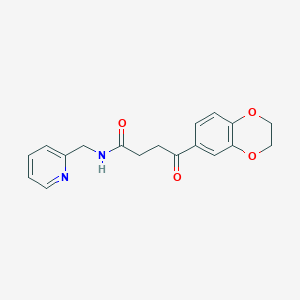
N-(1-ethylpyrazol-4-yl)-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ethylpyrazol-4-yl)-2,2-dimethylpropanamide, commonly known as EPD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EPD is a pyrazole derivative that has been synthesized through various methods, and its mechanism of action has been studied in detail.
作用機序
The mechanism of action of EPD is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune system. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2, EPD reduces inflammation, pain, and fever. EPD has also been shown to modulate the immune system by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects
EPD has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). EPD has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10) and transforming growth factor-β (TGF-β). In addition, EPD has been found to reduce oxidative stress and lipid peroxidation, which are implicated in the pathogenesis of various diseases.
実験室実験の利点と制限
EPD has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. EPD is also relatively inexpensive compared to other compounds with similar properties. However, EPD has some limitations for use in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the concentration and duration of exposure. In addition, EPD may have off-target effects that need to be considered when interpreting the results of experiments.
将来の方向性
EPD has shown promise for use in the treatment of various diseases, and future research is needed to fully understand its potential. Some possible future directions for research on EPD include:
1. Investigating the mechanism of action of EPD in more detail to identify potential targets for drug development.
2. Studying the effects of EPD on different cell types and in different disease models to identify its therapeutic potential.
3. Developing new methods for synthesizing EPD that are more efficient and scalable.
4. Investigating the safety and toxicity of EPD in more detail to identify potential side effects and develop guidelines for its use.
5. Exploring the use of EPD in combination with other drugs or therapies to enhance its therapeutic effects.
合成法
EPD can be synthesized through various methods, including the reaction of 1-ethyl-4-formylpyrazole with 2,2-dimethylpropan-1-amine in the presence of a base. Another method involves the reaction of 4-chloropyrazole with 2,2-dimethylpropan-1-amine followed by the hydrolysis of the resulting amide. The purity of EPD can be increased through recrystallization from a suitable solvent.
科学的研究の応用
EPD has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. EPD has also been shown to have a protective effect on the liver and kidneys. In addition, EPD has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
N-(1-ethylpyrazol-4-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-5-13-7-8(6-11-13)12-9(14)10(2,3)4/h6-7H,5H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRIETVJHIAMOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-2,2-difluoro-N-[[3-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7545129.png)
![1-[1-(Pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7545134.png)

![4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile](/img/structure/B7545148.png)
![1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine](/img/structure/B7545165.png)
![N-[2-(1-methylimidazol-2-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7545173.png)
![2-(2-chlorophenyl)-N-[(1,1-dioxothiolan-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7545178.png)

![1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-[2-(2,4,6-trimethylphenyl)ethyl]urea](/img/structure/B7545186.png)

![Ethyl 1-[[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]sulfamoyl]piperidine-3-carboxylate](/img/structure/B7545216.png)


